molecular formula C22H24N4O4S B14934590 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide

Katalognummer: B14934590
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: MXGRNHQZIXJLBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a pyrimidine ring and a methoxyphenyl sulfonyl group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the dimethyl groups, and the coupling of the benzamide and sulfonyl groups. Common reagents used in these reactions include dimethyl sulfate, sodium hydride, and various solvents such as dimethylformamide (DMF) and dichloromethane (DCM). Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halides or amines.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and solvents like DMF and DCM. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,6-dimethylpyrimidin-2-yl)amino)-N-(2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide
  • 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C22H24N4O4S

Molekulargewicht

440.5 g/mol

IUPAC-Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-methoxyphenyl)sulfonylethyl]benzamide

InChI

InChI=1S/C22H24N4O4S/c1-15-13-16(2)25-22(24-15)26-18-6-4-5-17(14-18)21(27)23-11-12-31(28,29)20-9-7-19(30-3)8-10-20/h4-10,13-14H,11-12H2,1-3H3,(H,23,27)(H,24,25,26)

InChI-Schlüssel

MXGRNHQZIXJLBI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.